molecular formula C12H6F4O4 B1393726 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid CAS No. 1255147-75-1

5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid

Cat. No. B1393726
CAS RN: 1255147-75-1
M. Wt: 290.17 g/mol
InChI Key: MRBYFFDOXJVZMS-UHFFFAOYSA-N
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Description

“5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid” is a chemical compound. It is a derivative of benzoic acid, featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Scientific Research Applications

Microbial Synthesis and Characterization

Pseudomonas putida has been used to produce microbial poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups, utilizing various fluorophenoxyalkanoic acids as carbon sources, including compounds similar to 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid. This research highlights the influence of fluorine atoms on the physical properties of PHAs, such as crystallinity and melting point, as well as their potential applications in materials science due to their unique characteristics like water-shedding properties (Takagi et al., 2004).

Synthesis and Reactions in Organic Chemistry

Studies involving the synthesis and reactions of compounds with structures related to 5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid have been conducted. These include the synthesis of complex organic compounds through various chemical reactions, providing insights into the reactivity and potential applications of such fluorinated compounds in pharmaceuticals and other fields of organic chemistry (Pimenova et al., 2003).

Catalytic Synthesis in Biomass Utilization

Research in the field of biomass utilization has explored the catalytic synthesis of important derivatives from furoic acid, which is structurally related to the compound . This work is particularly focused on the transformation of biomass-derived materials into valuable chemical products, demonstrating the potential of such compounds in sustainable chemistry and industrial applications (Zhang et al., 2017).

Soluble Fluoro-Polyimides

Studies have been conducted on the synthesis of soluble fluoro-polyimides using fluorine-containing aromatic diamines and aromatic dianhydrides. This research is significant in the field of polymer science, particularly for the development of materials with improved thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable properties for advanced material applications (Xie et al., 2001).

properties

IUPAC Name

5-[3-fluoro-5-(trifluoromethyl)phenoxy]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O4/c13-7-3-6(12(14,15)16)4-8(5-7)19-10-2-1-9(20-10)11(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBYFFDOXJVZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)OC2=CC(=CC(=C2)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172531
Record name 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255147-75-1
Record name 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-[3-fluoro-5-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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